molecular formula C9H4F5N B1413065 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile CAS No. 1803729-83-0

4-Difluoromethyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B1413065
CAS No.: 1803729-83-0
M. Wt: 221.13 g/mol
InChI Key: FZVBLWMPYYPKIV-UHFFFAOYSA-N
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Description

4-Difluoromethyl-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the use of difluoromethylating and trifluoromethylating reagents under controlled conditions. For instance, difluoromethylation can be achieved using difluoromethyl halides in the presence of a base, while trifluoromethylation often employs trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include halides, bases, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like dichloromethane or ethyl acetate and temperatures ranging from room temperature to elevated temperatures depending on the reaction .

Major Products

The major products formed from these reactions include substituted benzonitriles, benzoic acids, and amines, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-Difluoromethyl-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the difluoromethyl group.

    3-(Trifluoromethyl)benzonitrile: Similar but with the trifluoromethyl group in a different position.

    4-Difluoromethylbenzonitrile: Similar but lacks the trifluoromethyl group.

Uniqueness

4-Difluoromethyl-3-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

4-(difluoromethyl)-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-8(11)6-2-1-5(4-15)3-7(6)9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVBLWMPYYPKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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